Evidence 1: Hydroxyl Valency and Reactive Sites — Diol with Mixed Primary/Secondary OH vs. Monool TCD-M
Octahydro-5-hydroxy-4,7-methano-1H-indenemethanol provides two hydroxyl groups per molecule (one primary -CH2OH, one secondary -OH) on a C11 skeleton, compared to TCD Alcohol M (CAS 31308-55-1) which carries only a single primary -CH2OH group on the same C11 skeleton [1]. This means the target compound delivers approximately double the hydroxyl value (theoretical OHV ~615 mg KOH/g vs. ~337 mg KOH/g for TCD-M), enabling higher crosslink density in polyester/polyurethane resins without increasing the number of molecular units [2]. The mixed primary/secondary OH also introduces differential reactivity that can be exploited for sequential functionalization .
| Evidence Dimension | Hydroxyl functionality (reactive sites per molecule) |
|---|---|
| Target Compound Data | 2 OH groups per molecule; one primary (-CH2OH) + one secondary (-OH); MW 182.26 g/mol |
| Comparator Or Baseline | TCD Alcohol M (CAS 31308-55-1): 1 OH group per molecule (primary -CH2OH only); MW 166.26 g/mol |
| Quantified Difference | 2× OH groups per molecule; OH equivalent weight ~91.1 g/mol (target) vs. ~166.3 g/mol (TCD-M) |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula from PINPOOLS and ichemistry.cn databases |
Why This Matters
For procurement decisions in polymer synthesis, the double hydroxyl functionality means half the molar quantity of this diol achieves the same crosslink density as TCD-M, directly impacting formulation cost and mechanical property control.
- [1] PINPOOLS B2B Chemical Procurement Database. 3-(hydroxymethyl)tricyclo[5.2.1.02,6]decan-8-ol, CAS 93963-82-7, Molecular Formula C11H18O2. View Source
- [2] ichemistry.cn. CAS:93963-82-7 and CAS:31308-55-1. Molecular formula comparison: C11H18O2 vs. C11H18O. View Source
